molecular formula C3H6N2OS B1212684 N-Nitrosothiazolidine CAS No. 73870-33-4

N-Nitrosothiazolidine

Cat. No.: B1212684
CAS No.: 73870-33-4
M. Wt: 118.16 g/mol
InChI Key: PROHBUGJUQHONA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on N-Nitrosothiazolidine

The scientific journey into the world of N-nitroso compounds began in earnest in the mid-20th century. A seminal 1956 study first described the carcinogenic properties of N-nitroso compounds, sparking decades of research into their formation, occurrence, and biological effects. This initial period of intense investigation, particularly between the 1970s and 1980s, led to the identification of numerous N-nitroso compounds in various consumer products and environmental sources.

Within this context, this compound was first identified in fried bacon in a 1982 publication by Kimoto and his colleagues. acs.orgqascf.com This discovery was a significant step, as it highlighted a specific N-nitroso compound formed during the cooking of certain processed meats. Subsequent research elucidated that NTHZ is primarily formed from its precursor, this compound-4-carboxylic acid (NTCA), through heat-induced decarboxylation. researchgate.net NTCA itself was found to be present in a variety of smoked meats and fish. food.gov.uk

Early research on NTHZ was largely focused on its presence in the food supply and the development of analytical methods for its detection and quantification. qascf.com Gas chromatography coupled with a thermal energy analyzer (GC-TEA) became a key technique for these analyses. nih.gov Concurrently, initial toxicological assessments and structure-activity relationship studies were conducted to understand the potential risks associated with its dietary exposure. researchgate.net

Contemporary Significance of this compound in Chemical Science

In modern chemical science, this compound and its related compounds hold significance in several areas, most notably as biomarkers and as subjects of mechanistic studies. The presence of the nitroso group and the thiazolidine (B150603) ring imparts specific reactivity to the molecule, making it a point of interest for both biological and synthetic chemists. cymitquimica.com

The detection of NTHZ and its precursor, NTCA, in human urine has established them as important biomarkers for endogenous nitrosation—the formation of N-nitroso compounds within the body. nih.gov This has been particularly relevant in epidemiological studies investigating the link between dietary precursors (like nitrates and nitrites) and the risk of certain cancers, such as those of the esophagus and stomach. nih.gov

From a chemical standpoint, the thiazolidine framework of NTHZ is of interest for its potential involvement in various chemical transformations. cymitquimica.com The reactivity of the nitroso group can be exploited in synthetic pathways, and the compound can act as a reactive nitrogen species, potentially participating in redox reactions and signaling pathways. cymitquimica.com

Below is a table summarizing some of the key chemical properties of this compound:

PropertyValue
IUPAC Name 3-nitroso-1,3-thiazolidine
Molecular Formula C₃H₆N₂OS
Molecular Weight 118.16 g/mol
CAS Number 73870-33-4
Appearance Not specified in literature
Solubility Not specified in literature

Data sourced from PubChem. nih.gov

Overview of Current Research Trajectories for this compound

Current research on this compound is multifaceted, extending from its traditional role in food science to emerging areas of environmental and medicinal chemistry. A primary focus remains on its formation, occurrence, and potential for human exposure through various routes.

One significant area of ongoing investigation is the presence of N-nitrosamines, including NTHZ, as disinfection byproducts in drinking water. europa.eu The use of chloramination in water treatment can lead to the formation of these compounds, prompting research into their fate and transport in aquatic environments and the development of mitigation strategies. europa.eu

Toxicological research continues to refine our understanding of the risks associated with NTHZ exposure. The genotoxic and carcinogenic potential of N-nitroso compounds is a major driver of this research, with studies focusing on the mechanisms of metabolic activation and DNA adduct formation. food.gov.uk

In the realm of synthetic and medicinal chemistry, the unique structure of NTHZ and its derivatives is being explored for novel applications. For instance, research has investigated the ability of this compound derivatives to participate in transnitrosation reactions, which are crucial in the chemistry of nitric oxide signaling and the development of potential therapeutic agents. researchgate.net Studies on this compound thiocarboxamides, for example, have examined their capacity to form S-nitrosoglutathione (GSNO), a key biological signaling molecule. researchgate.net

The following table outlines some of the current research areas involving this compound:

Research AreaFocus of Investigation
Environmental Science Occurrence and fate as a disinfection byproduct in drinking water systems.
Toxicology Genotoxicity, carcinogenicity, and metabolic pathways. food.gov.ukchemicalbook.com
Food Science Formation in processed and cooked foods and methods for its reduction. scispace.comkne-publishing.com
Biomarker Research Use as an indicator of endogenous nitrosation in epidemiological studies.
Synthetic Chemistry Application in transnitrosation reactions and as a potential synthetic intermediate. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73870-33-4

Molecular Formula

C3H6N2OS

Molecular Weight

118.16 g/mol

IUPAC Name

3-nitroso-1,3-thiazolidine

InChI

InChI=1S/C3H6N2OS/c6-4-5-1-2-7-3-5/h1-3H2

InChI Key

PROHBUGJUQHONA-UHFFFAOYSA-N

SMILES

C1CSCN1N=O

Canonical SMILES

C1CSCN1N=O

Other CAS No.

73870-33-4

Synonyms

N-nitrosothiazolidine

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for N Nitrosothiazolidine

Established Synthetic Routes for N-Nitrosothiazolidine

The primary and most direct laboratory synthesis of this compound involves the nitrosation of its parent amine, thiazolidine (B150603). This reaction is typically carried out by treating thiazolidine with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions. The acidic environment is crucial for the formation of the active nitrosating species, the nitrosonium ion (NO+).

Another significant pathway to NTHZ, particularly relevant in food chemistry, is the decarboxylation of this compound-4-carboxylic acid (NTHZC). While this reaction can occur, studies have shown that it happens minimally under typical cooking temperatures. For instance, the decarboxylation of NTHZC to NTHZ has an optimal temperature of around 110°C, which is higher than the temperatures used in some food processing methods. oup.com

Mechanisms of this compound Formation from Precursor Compounds

The formation of this compound is not limited to the direct nitrosation of thiazolidine. It can also be formed from a variety of precursor compounds through specific reaction mechanisms.

Nitrosation Reactions of Thiazolidine Derivatives

The fundamental mechanism for the formation of this compound is the nitrosation of the secondary amine group within the thiazolidine ring. This reaction proceeds via an electrophilic attack by a nitrosating agent, most commonly generated from nitrite in an acidic medium. The general reaction is as follows:

Thiazolidine + Nitrosating Agent (e.g., HNO₂) → this compound + H₂O

The rate of this reaction is influenced by several factors, including pH, temperature, and the concentration of both the thiazolidine derivative and the nitrosating agent.

Role of Cysteamine (B1669678), Cysteine, and Formaldehyde (B43269) as Precursors

This compound can be formed from the reaction of cysteamine, formaldehyde, and a nitrosating agent. nih.gov Cysteamine and formaldehyde first condense to form thiazolidine, which is then nitrosated to yield NTHZ. nih.gov This pathway is significant as these precursors can be present in various biological and food systems.

Similarly, cysteine can react with formaldehyde to produce thiazolidine-4-carboxylic acid (THZC). oup.com Subsequent nitrosation of THZC leads to the formation of this compound-4-carboxylic acid (NTHZC). oup.comtandfonline.com As mentioned earlier, NTHZC can then undergo decarboxylation to form NTHZ, particularly at elevated temperatures. oup.comnih.gov

The proposed pathways for NTHZ formation from these precursors are summarized below:

Pathway 1: Cysteamine + Formaldehyde → Thiazolidine → this compound nih.gov

Pathway 2: Cysteine + Formaldehyde → Thiazolidine-4-carboxylic acid → this compound-4-carboxylic acid → this compound nih.gov

Synthesis of this compound Analogues and Derivates

The synthesis of analogues and derivatives of this compound is crucial for analytical and research purposes. These compounds serve as standards for detection and quantification and help in understanding the chemical and biological properties of the parent compound.

Synthesis of this compound-4-carboxylic Acid (NTHZC)

This compound-4-carboxylic acid (NTHZC), also known as N-nitrosothioproline, is a significant analogue. It is synthesized by the nitrosation of L-thioproline (thiazolidine-4-carboxylic acid) using sodium nitrite under acidic conditions, typically at a pH of 2 and a temperature of 37°C. tandfonline.com Hydrochloric acid is commonly used to establish the acidic environment necessary for the generation of the nitrosonium ion.

Derivatization for Analytical Characterization

For analytical purposes, particularly for techniques like gas chromatography (GC), derivatization of N-nitrosamines is often necessary to improve their volatility and thermal stability. For instance, non-volatile N-nitrosamino acids can be analyzed by GC after methylation of their carboxyl groups to form their corresponding methyl esters. qascf.com

In the case of analyzing NTHZC and its related compounds, derivatization is a key step. For example, a method for the determination of 2-(hydroxymethyl)-N-nitrosothiazolidine-4-carboxylic acid (HMNTCA) involves its derivatization with diazomethane (B1218177) to form its methyl ester, which can then be analyzed by high-performance liquid chromatography-thermal energy analyzer (HPLC-TEA). researchgate.netacs.org For confirmation by gas chromatography-mass spectrometry (GC-MS), HMNTCA methyl ester can be further derivatized to its heptafluorobutyryl derivative, and 2-(hydroxymethyl)-N-nitrosothiazolidine (HMNTHZ) can be analyzed as its O-methyl ether. acs.org These derivatization strategies are essential for the accurate detection and quantification of these compounds in complex matrices.

Formation Pathways of N Nitrosothiazolidine in Diverse Matrices

Chemical Formation Mechanisms of N-Nitrosothiazolidine

The chemical synthesis of this compound involves the reaction of a secondary amine, thiazolidine (B150603), with a nitrosating agent. This process is influenced by the chemical environment, particularly the presence of nitrite (B80452) and the pH of the system.

The fundamental pathway for the formation of N-nitrosamines, including this compound, is the reaction between a secondary amine and a nitrosating agent derived from nitrite. europa.eu In acidic conditions, nitrite (NO₂⁻) is converted to nitrous acid (HNO₂), which can then form various nitrosating species such as the nitrosonium ion (NO⁺). This electrophilic nitrosonium ion readily attacks the nitrogen atom of a secondary amine, in this case, thiazolidine, leading to the formation of the N-nitroso derivative, this compound.

The general reaction can be represented as: R₂NH (secondary amine) + HNO₂ → R₂N-N=O (N-nitrosamine) + H₂O

Thiazolidine, the secondary amine precursor for NTHZ, can be formed from the reaction of cysteine with formaldehyde (B43269). oup.com This reaction is significant in smoked foods where formaldehyde is present in wood smoke. oup.comnsf.gov.lk

The rate of N-nitrosamine formation is highly dependent on pH. The nitrosation of secondary amines typically occurs optimally in acidic conditions, around pH 3.5. nsf.gov.lk This is because the formation of the active nitrosating agent, nitrous acid, is favored at a low pH. nih.gov However, at very low pH values, the concentration of the unprotonated secondary amine, which is the reactive species, decreases, thus slowing the reaction. The basicity of the amine also plays a crucial role; weakly basic amines are nitrosated more rapidly at a given acidic pH compared to strongly basic amines. dfg.de

Environmental factors can also influence the formation of this compound. For instance, the presence of certain bacteria can catalyze nitrosation, particularly in environments with reduced acidity, such as in the stomach of individuals with achlorhydria. nih.gov Additionally, the presence of other chemical species can affect the reaction. For example, thiocyanate (B1210189) has been shown to accelerate the rate of nitrosamine (B1359907) formation. acs.org Conversely, antioxidants like ascorbic acid (Vitamin C) can inhibit nitrosation by reducing nitrite to nitric oxide, which is not a primary nitrosating agent. nih.govmodernscientificpress.com

Formation of this compound in Food Systems

This compound has been detected in a variety of food products, particularly those that have undergone processing such as curing and smoking.

Processed meats, especially cured products like bacon, are a significant source of this compound. scispace.com The addition of nitrite as a curing agent provides the necessary nitrosating agent for its formation. europa.eunsf.gov.lk The levels of NTHZ in these products can vary depending on the processing conditions and the composition of the meat.

The precursor for NTHZ in meat is thought to be thiazolidine, which can be formed from naturally occurring amino acids. Specifically, the reaction of cysteine with formaldehyde can produce thiazolidine-4-carboxylic acid, a direct precursor to this compound. oup.com

Table 1: Levels of this compound (NTHZ) in Uncooked Cured Meat Products

Product TypeNTHZ Level (ppb)This compound-4-carboxylic Acid (NTHZC) Level (ppb)
Bacon<2 - 188 - 1400
Smoked FishNot specifiedDetected
Other Cured MeatsNot specifiedDetected
Source: Adapted from Pensabene, J. W., & Fiddler, W. (1985). Effect of this compound-4-Carboxylic Acid on Formation of this compound in Uncooked Bacon. Journal of the Association of Official Analytical Chemists, 68(6), 1077-1080. oup.com

The smoking of meat and fish is a key factor in the formation of this compound. nsf.gov.lk Wood smoke contains formaldehyde, which can react with cysteine present in the food to form thiazolidine. oup.com This newly formed secondary amine can then be nitrosated by nitrite present in the cured product or by nitrogen oxides that may also be generated during the smoking process. oup.com This explains why NTHZ is often found in smoked products. food.gov.uk

This compound-4-carboxylic acid (NTHZC) is another N-nitroso compound found in cured and smoked foods. oup.comfood.gov.uk It is formed from the nitrosation of thiazolidine-4-carboxylic acid. It has been hypothesized that NTHZ can be formed through the decarboxylation (removal of a carboxyl group) of NTHZC, particularly during high-temperature processes like frying. oup.com

However, studies have shown that the decarboxylation of NTHZC to NTHZ occurs at a significant rate only at temperatures around 110°C, which is higher than typical bacon processing temperatures (around 54°C) but lower than frying temperatures (around 177°C). oup.com While some conversion may occur during frying, research suggests that the decarboxylation of NTHZC is not the primary pathway for the formation of NTHZ in uncooked bacon. oup.com The direct formation from thiazolidine and a nitrosating agent is considered the more significant route.

Environmental Formation of this compound

The environmental formation of this compound (NTHZ) is a complex process governed by the availability of its chemical precursors and suitable environmental conditions that facilitate their reaction. While direct monitoring data for NTHZ in environmental matrices such as air, water, and soil are limited, the principles of its formation are understood from studies on N-nitrosamines in general and from model systems. The formation fundamentally requires a secondary amine, in this case, thiazolidine or its derivatives, and a nitrosating agent. europa.euscience.gov

The primary pathway to NTHZ involves the nitrosation of thiazolidine. Thiazolidine itself can be formed in the environment from the reaction of cysteamine (B1669678) and formaldehyde. tandfonline.com A related precursor, thiazolidine-4-carboxylic acid (TCA), is formed through the reaction of the common amino acid cysteine with formaldehyde. nih.govresearchgate.netepa.gov Formaldehyde is a widespread environmental contaminant, produced by both natural and anthropogenic sources, including atmospheric photo-oxidation of hydrocarbons and industrial emissions. researchgate.netresearchgate.net Cysteine is a naturally occurring amino acid, making the formation of the thiazolidine precursor plausible in various environmental settings. researchgate.net

Nitrosating agents, such as nitrite (NO₂⁻) and nitrogen oxides (NOₓ), are ubiquitous in the environment. science.gov Nitrates and nitrites are found naturally in soil and water and are key components of the nitrogen cycle. acs.orgwho.int Their concentrations can be significantly increased by agricultural activities, such as the use of nitrogenous fertilizers and manure, as well as from wastewater discharge. who.intebsco.com Nitrite can be formed by the microbial reduction of nitrate (B79036), particularly in anaerobic or oxygen-poor conditions found in some soils and water bodies. hach.com In the atmosphere, nitrogen oxides are common pollutants resulting from combustion processes. europa.eufood.gov.uk

The reaction between the thiazolidine precursor and a nitrosating agent is heavily influenced by pH. Acid-catalyzed nitrosation is generally more efficient at acidic pH levels (below 5), suggesting that environments like acid rain-impacted areas or acidic soils could be potential sites for NTHZ formation. food.gov.uk

Formation in Water

In aqueous environments, the precursors for NTHZ can become available through various routes. Secondary amines are found in surface waters, often originating from industrial effluents or the biodegradation of proteins and other nitrogen-containing organic matter. pku.edu.cn Nitrates are common contaminants in both surface and groundwater due to agricultural runoff. who.int While much of the research on nitrosamines in drinking water has focused on N-nitrosodimethylamine (NDMA) as a disinfection by-product of chloramination, the fundamental chemistry suggests that if thiazolidine precursors are present in source water, their nitrosation could occur. europa.eunih.govmatec-conferences.org

Formation in Soil

Soil environments present a potential reservoir for both NTHZ precursors and nitrosating agents. The application of nitrogen-rich fertilizers can lead to high concentrations of nitrate and nitrite in soil. mdpi.com Furthermore, some agricultural chemicals, such as certain herbicides, contain secondary amine structures that can act as precursors for N-nitrosamines. nih.gov The reaction of naturally occurring cysteine with formaldehyde from environmental deposition or biological processes can form thiazolidine-4-carboxylic acid, a direct precursor to its nitrosated form, this compound-4-carboxylic acid (NTCA), which can potentially decarboxylate to form NTHZ. oup.com

Formation in the Atmosphere

Atmospheric formation of N-nitrosamines can occur through the reaction of amines with nitrogen oxides (NOₓ) released from combustion sources. europa.eufood.gov.uk While specific data on atmospheric NTHZ is scarce, the presence of its potential precursors and nitrosating agents in the atmosphere makes its formation plausible.

Research Findings from a Model System

Direct quantitative data on NTHZ formation in environmental matrices is not widely available. However, laboratory-based model systems demonstrate the clear relationship between precursor availability and NTHZ formation. The following table, adapted from research on a model system, illustrates how increasing concentrations of precursors directly lead to a higher yield of this compound. Although this study was conducted in the context of food chemistry, it provides fundamental insights into the formation pathways relevant to environmental chemistry.

Effect of Precursor Concentration on this compound (NTHZ) Formation in a Model System

Precursor AddedAmount Added (ppm)NTHZ Formed (ppb)
Control (None)08.5
This compound-4-carboxylic acid10133.0
This compound-4-carboxylic acid1001031.0
Thiazolidine-4-carboxylic acid10019.0
Thiazolidine-4-carboxylic acid100046.5
Thiazolidine100143.0
Data adapted from a study by Pensabene, J. W., & Fiddler, W. (1985). oup.com

This data clearly shows that the presence of this compound-4-carboxylic acid, Thiazolidine-4-carboxylic acid, and Thiazolidine significantly increases the formation of this compound. oup.com

Degradation and Transformation Dynamics of N Nitrosothiazolidine

Chemical Degradation Pathways of N-Nitrosothiazolidine

The chemical stability of this compound can be compromised under specific conditions, leading to its degradation through several pathways. These reactions involve the cleavage or modification of the nitroso group or the thiazolidine (B150603) ring.

One significant pathway for the degradation of nitrosamines is hydrolysis . In certain pH conditions, the nitroso group can be hydrolyzed, although NTHZ is relatively stable compared to other nitrosamines. Deviations from neutral pH can facilitate the cleavage of the N-N bond.

Transnitrosation is another key chemical reaction where the nitroso group (-NO) is transferred from NTHZ to another nucleophilic species, such as an amine or thiol. researchgate.net This reaction is often initiated by protonation of the nitrosamine (B1359907) in acidic conditions. researchgate.net For instance, research on related compounds has shown that the nitroso group can be transferred to glutathione (B108866) to form S-nitrosoglutathione (GSNO). researchgate.net

Like its precursor, this compound-4-carboxylic acid (NTCA), NTHZ can theoretically undergo oxidation and reduction reactions. Oxidation could target the sulfur atom in the thiazolidine ring to form the corresponding sulfoxide (B87167) or sulfone, while reduction reactions could convert the nitroso group into an amino group, yielding thiazolidine.

The table below summarizes the primary chemical degradation pathways.

Degradation PathwayDescriptionKey Reactants/ConditionsPotential Products
Hydrolysis Cleavage of the N-nitroso bond (N-N=O) by water.Acidic or basic pHThiazolidine, Nitrous acid
Transnitrosation Transfer of the nitroso group to another nucleophile.Acidic conditions, Nucleophiles (e.g., glutathione)Denitrosated thiazolidine, New N-nitroso or S-nitroso compounds
Oxidation Addition of oxygen atoms.Oxidizing agents (e.g., hydrogen peroxide)This compound sulfoxide/sulfone
Reduction Addition of hydrogen atoms or removal of oxygen.Reducing agents (e.g., sodium borohydride)Thiazolidine

Photolytic Degradation of this compound

This compound, like other N-nitrosamines, is susceptible to degradation upon exposure to ultraviolet (UV) light. This photolytic degradation primarily involves the cleavage of the bond between the two nitrogen atoms (N-N).

Studies on various N-nitrosamines demonstrate that UV irradiation, particularly at wavelengths around 254 nm, can efficiently break them down. researchgate.net The primary photochemical process is the homolytic cleavage of the N–N bond, which results in the formation of a nitric oxide radical (•NO) and an aminyl radical. mdpi.com The quantum yield for this fragmentation can be high, though it is often lower in solution due to the "cage effect," where the solvent can hold the fragments together, allowing them to recombine.

The key steps in the photolytic degradation of a generic nitrosamine (R₂N-NO) are as follows:

Excitation : The nitrosamine molecule absorbs a photon of UV light, moving to an excited state.

N-N Bond Cleavage : The excited molecule undergoes homolytic cleavage of the weak N-N bond, forming radicals. R₂N-NO + hν → [R₂N-NO]* → R₂N• + •NO

Secondary Reactions : The resulting radicals can participate in further reactions with solvent molecules or dissolved oxygen, leading to a variety of final products. mdpi.com

For NTHZ, this process would yield a thiazolidinyl radical and a nitric oxide radical. Natural sunlight has also been shown to degrade nitrosamines in aquatic environments, with half-lives that can be as short as a few minutes depending on solar irradiance. researchgate.net

ParameterDescription
Radiation Source Ultraviolet (UV) light, including natural sunlight.
Effective Wavelength ~254-345 nm. researchgate.net
Primary Mechanism Homolytic cleavage of the N-N bond. mdpi.com
Initial Products Thiazolidinyl radical and nitric oxide radical (•NO).

Biotic Transformation of this compound (e.g., Biodegradation)

The transformation of this compound in biological systems is a critical aspect of its toxicology. Like many other N-nitrosamines, NTHZ is considered a pro-carcinogen, meaning it requires metabolic activation to exert its genotoxic effects. kne-publishing.com

This bioactivation is primarily carried out by the cytochrome P450 (CYP) family of enzymes, particularly CYP2E1, in the liver and other tissues. kne-publishing.comnih.gov The key metabolic step is the enzymatic hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group. kne-publishing.comnih.gov

The resulting α-hydroxy-N-nitrosamine is a highly unstable intermediate. It rapidly and spontaneously decomposes to form a reactive electrophile, a diazonium ion. kne-publishing.comnih.gov This diazonium ion is capable of reacting with cellular nucleophiles, most significantly with the DNA bases, to form DNA adducts. This process is believed to initiate the chain of events leading to carcinogenesis. nih.gov

While specific studies on the microbial degradation of NTHZ in the environment are limited, research on other herbicides and nitroso-compounds has identified bacterial strains, such as Bacillus subtilis, capable of degrading them through nitroreductase enzymes. Such pathways could potentially contribute to the natural attenuation of NTHZ in soil and water, though this remains an area for further investigation.

ProcessDescriptionKey EnzymesResulting Intermediates
Metabolic Activation Enzymatic conversion to a reactive form in a biological system.Cytochrome P450 (e.g., CYP2E1). nih.govα-hydroxy-N-nitrosothiazolidine
Spontaneous Decomposition The breakdown of the unstable intermediate.Not applicable (spontaneous).Thiazolidine-diazonium ion, an oxonium ion. kne-publishing.com
Microbial Degradation Potential breakdown by environmental microorganisms.Nitroreductases (hypothesized). Less toxic metabolites (hypothesized).

Characterization of this compound Transformation Products

The degradation and transformation of NTHZ lead to a variety of products, the nature of which depends on the specific pathway.

Chemical Transformation Products:

Thiazolidine : Formed via reduction of the nitroso group or through hydrolysis.

This compound sulfoxide/sulfone : Potential products of oxidation.

Transnitrosated Compounds : If NTHZ reacts with other amines or thiols, new nitroso compounds are formed, such as S-nitrosoglutathione. researchgate.net

Photolytic Transformation Products:

Nitric Oxide (•NO) : A primary product from the cleavage of the N-N bond. mdpi.com

Thiazolidinyl Radical : The other initial fragment from N-N bond cleavage. mdpi.com

Nitrite (B80452) (NO₂⁻) : Can be formed under certain photolytic conditions. researchgate.net

Further degradation of the thiazolidinyl radical can lead to smaller, fragmented molecules, though these have not been fully characterized for NTHZ specifically.

Biotic Transformation Products:

α-hydroxy-N-nitrosothiazolidine : The initial, unstable product of metabolic activation by CYP enzymes. kne-publishing.com

Thiazolidine-diazonium ion : A highly reactive electrophile formed from the decomposition of the α-hydroxy intermediate. This is not an isolatable product but rather a transient species that immediately reacts with cellular components. kne-publishing.comnih.gov

DNA Adducts : The ultimate products of the reaction between the diazonium ion and DNA, which are central to the compound's carcinogenicity. kne-publishing.com

It is important to note that in some instances, the observed mutagenicity of NTHZ preparations was found to be caused by a trace contaminant from the synthesis process, rather than NTHZ or its transformation products. nih.gov

Advanced Analytical Methodologies for N Nitrosothiazolidine Detection and Quantification

Chromatographic Techniques for N-Nitrosothiazolidine Separation

Chromatography is a fundamental technique for separating this compound from complex sample matrices prior to its detection. Gas chromatography and high-performance liquid chromatography are the most commonly utilized methods.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like N-nitrosamines. nih.gov For this compound, GC is often coupled with highly selective detectors to achieve low detection limits.

Direct injection GC-MS/MS is a common approach for the simultaneous analysis of various nitrosamines, including NTHZ. shimadzu.com The use of a triple quadrupole mass spectrometer enhances selectivity and sensitivity, allowing for detection in the low ppb range. restek.comthermofisher.com Method development often involves optimizing parameters such as the injection mode (e.g., splitless), carrier gas flow rate, and oven temperature program to ensure efficient separation and peak resolution. shimadzu.com For instance, a typical GC oven temperature program might start at a lower temperature and ramp up to a higher temperature to elute a wide range of nitrosamines. mdpi.com

The choice of the GC column is critical for separating NTHZ from other co-extracted compounds. Columns with a mid-polar stationary phase are often employed for nitrosamine (B1359907) analysis.

Table 1: Exemplary Gas Chromatography (GC) Conditions for Nitrosamine Analysis

Note: This table represents typical conditions and may vary depending on the specific application and instrumentation.

High-performance liquid chromatography is a versatile technique suitable for the analysis of a wide range of compounds, including non-volatile and thermally labile nitrosamines. nih.gov HPLC methods for this compound often utilize reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.comhelixchrom.com Gradient elution, where the composition of the mobile phase is changed during the analysis, can be employed to separate a mixture of nitrosamines with different polarities. nih.gov

Detection in HPLC is commonly achieved using a Thermal Energy Analyzer (TEA), which is highly selective for N-nitroso compounds, or a mass spectrometer (LC-MS). nih.gov Post-column techniques have been developed to make aqueous mobile phases compatible with the TEA detector. nih.gov LC-MS offers the advantage of providing both separation and structural information, enhancing the reliability of identification and quantification. rsc.org

For complex matrices like fried bacon, a dual column chromatographic procedure has been developed for the determination of this compound. nih.gov This method utilizes a combination of columns to effectively isolate NTHZ and other nitrosamines from interfering substances.

One such procedure involves an initial separation on an acid-Celite, Celite, and sodium sulfate column, followed by a second separation on a partially deactivated basic alumina column. nih.gov This two-step cleanup and separation process is crucial for obtaining accurate and reliable quantification, particularly when using a selective detector like the Thermal Energy Analyzer (TEA). nih.gov A study using this method reported good recovery and reproducibility for the analysis of NTHZ in fried bacon. nih.gov

Spectrometric Methods for this compound Identification and Quantification

Spectrometric methods are indispensable for the definitive identification and accurate quantification of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques used for this purpose.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it the preferred method for the trace analysis of nitrosamines. osti.gov When coupled with gas chromatography (GC-MS), it provides a robust system for the separation and identification of volatile compounds like this compound. nih.gov

In GC-MS analysis, the NTHZ molecule is ionized, typically by electron ionization (EI), and the resulting fragments are separated based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint. thermofisher.com For enhanced selectivity and lower detection limits, tandem mass spectrometry (MS/MS) is often employed (GC-MS/MS). restek.comthermofisher.com In this technique, a specific precursor ion of NTHZ is selected, fragmented, and then a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) mode significantly reduces background noise and improves the signal-to-noise ratio. edqm.eu

Table 2: Key Mass Spectrometric Parameters for this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of chemical compounds, including this compound. veeprho.com It provides detailed information about the chemical environment of atoms within a molecule.

¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the most common NMR techniques used. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

For this compound, NMR spectroscopy can be used to confirm its structure by analyzing the chemical shifts, splitting patterns, and integration of the signals in the spectra. nih.govresearchgate.net Advanced NMR techniques, such as COSY, HSQC, and HMBC, can provide further structural information and aid in the complete assignment of all proton and carbon signals. veeprho.com

Infrared (IR) Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful analytical technique utilized for the structural elucidation of molecules, including this compound. This method is based on the principle that chemical bonds within a molecule vibrate at specific frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular "fingerprint." fiveable.me The characterization of this compound-4-carboxylic acid, a related compound, has been successfully performed using IR spectroscopy, among other methods. nih.gov

The IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). fiveable.me

Functional Group Region: This region is instrumental in identifying the key functional groups present in this compound. The N-N=O (nitrosamine) group is particularly significant. The N=O stretching vibration in nitrosamines typically produces a strong absorption band in the range of 1430-1530 cm⁻¹. The C-N stretching vibrations of the thiazolidine (B150603) ring would also appear in this region.

Fingerprint Region: This area of the spectrum contains a complex pattern of absorption peaks that arise from the various skeletal and bending vibrations of the entire molecule. fiveable.me This pattern is unique to this compound, and even minor structural changes would significantly alter its appearance. By comparing the fingerprint region of a sample to a reference spectrum of pure this compound, its identity can be confirmed with a high degree of certainty.

Correlation tables, which provide reference data for the absorption frequencies of common functional groups, are used to interpret the observed spectral peaks and piece together the molecular structure. fiveable.me

Table 1: Characteristic IR Absorption Bands for this compound Functional Groups
Functional GroupType of VibrationTypical Wavenumber (cm⁻¹)Peak Intensity
N=O (Nitrosamine)Stretching1430 - 1530Strong
C-H (Aliphatic)Stretching2850 - 3000Medium to Strong
C-NStretching1000 - 1350Medium
C-SStretching600 - 800Weak to Medium

Chemiluminescence Detection (e.g., Thermal Energy Analyzer, TEA)

Chemiluminescence detection, particularly through the use of a Thermal Energy Analyzer (TEA), is considered an industry-standard and highly preferred method for the analysis of N-nitroso compounds like this compound due to its exceptional sensitivity and selectivity. labcompare.comcloudfront.net This technique is often coupled with gas chromatography (GC) for the separation of compounds prior to detection. labcompare.comfilab.fr

The fundamental principle of TEA detection involves the selective thermal cleavage of the N-NO bond. The process unfolds as follows:

Pyrolysis: The sample effluent from the GC column is passed through a high-temperature pyrolyzer, typically set around 500°C. labcompare.com This thermal energy specifically breaks the relatively weak N-NO bond in this compound, releasing a nitric oxide (NO) radical. labcompare.com

Reaction with Ozone: The liberated NO radical is then transferred under vacuum to a reaction chamber where it is mixed with ozone (O₃), which is generated within the unit. labcompare.comcloudfront.net

Chemiluminescence: The reaction between NO and O₃ forms an electronically excited nitrogen dioxide (NO₂*) molecule. labcompare.com

Detection: This excited NO₂* molecule rapidly decays to its ground state, emitting a photon of light in the near-infrared region (above 600 nm). labcompare.com This light emission is detected by a sensitive photomultiplier tube. The resulting signal is directly proportional to the amount of the N-nitroso compound present in the sample. cloudfront.net

The TEA detector offers significant advantages for this compound analysis. Its sensitivity is remarkable, with a nitrogen chemiluminescence sensitivity of less than 2 pgN/second. labcompare.commaxtech.com.pk Furthermore, its high selectivity for the nitroso functional group minimizes matrix interference that can be common with other detectors like mass spectrometry. labcompare.com Modern TEA systems can operate in different modes; the "nitroso mode" is specifically configured to eliminate interference from other nitrogen-containing compounds, ensuring that the signal is specific to N-nitroso compounds. labcompare.comcloudfront.net

Table 2: Operating Parameters of Thermal Energy Analyzer (TEA) for Nitrosamine Detection
ParameterTypical Value/SettingPurpose
Pyrolyzer Temperature500°C - 650°CCleavage of the N-NO bond to release NO radical. labcompare.com
Detection MethodChemiluminescenceDetection of light emitted from the NO + O₃ reaction. labcompare.com
Wavelength Detected> 600 nm (Near-Infrared)Corresponds to the emission from excited NO₂*. labcompare.com
Sensitivity< 2 pg N/secAllows for trace-level detection. labcompare.commaxtech.com.pk
Selectivity (gN/gC)> 10⁷High specificity for nitrogen compounds, especially in nitroso mode. maxtech.com.pk
Linearity10⁴Wide linear range for quantification. maxtech.com.pk

Electrochemical Detection Methods for this compound

Electrochemical detection methods offer a promising avenue for the rapid, sensitive, and cost-effective analysis of various chemical compounds. These techniques are based on measuring the electrical signal (such as current or potential) generated by the oxidation or reduction of an analyte at an electrode surface. mdpi.comresearchgate.net While specific applications for this compound are not extensively detailed, the principles and methodologies developed for other nitrosamines and related compounds demonstrate their applicability. nih.gov

The core of an electrochemical sensor is a three-electrode system: a working electrode, a reference electrode, and a counter electrode. mdpi.com The working electrode is where the electrochemical reaction of the target analyte occurs. For this compound, detection would likely involve its electrochemical oxidation or reduction. The surface of the working electrode is often modified with nanomaterials or polymers to enhance sensitivity, selectivity, and electron transfer kinetics. nih.govelectrochemsci.org

Common electrochemical techniques that could be applied for this compound detection include:

Cyclic Voltammetry (CV): Used to study the electrochemical properties of the analyte by measuring the current that develops as the potential is varied. mdpi.com

Differential Pulse Voltammetry (DPV): A highly sensitive technique used for quantitative analysis, offering lower detection limits compared to CV. mdpi.comnih.gov

Amperometry: Involves applying a constant potential to the working electrode and measuring the resulting current as a function of time, which is proportional to the analyte concentration. researchgate.net

For instance, a molecularly imprinted polymer (MIP)-based electrochemical sensor was successfully developed for the selective detection of N-Nitrosodiethylamine (NDEA), achieving detection limits in the femtomolar range. nih.gov A similar approach, fabricating a sensor with recognition sites specific to the this compound molecule, could yield a highly selective and sensitive analytical device.

Sample Preparation and Extraction Techniques for this compound Analysis

Effective sample preparation is a critical prerequisite for the accurate and reliable quantification of this compound. The primary goals are to isolate the analyte from complex sample matrices, remove interfering substances, and concentrate it to a level suitable for instrumental analysis.

Solvent Extraction Methodologies

Solvent extraction, also known as liquid-liquid extraction (LLE), is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. organomation.comresearchgate.net The compound of interest partitions between the two phases according to its partition coefficient. organomation.com

In the context of this compound analysis, LLE would be used to extract the compound from an aqueous sample (e.g., a beverage or a biological fluid) into an organic solvent in which it is more soluble. The choice of solvent is crucial and depends on the polarity of this compound. Solvents like methanol, ethyl acetate, and n-butanol have been used for the extraction of related compounds. nih.govffhdj.com The process involves vigorously mixing the sample with the chosen solvent and then allowing the two phases to separate. The organic layer, now enriched with this compound, is collected for further analysis. The efficiency of the extraction can be optimized by adjusting factors such as the solvent-to-sample ratio, pH, and performing multiple extractions. sci-hub.box

Solid-Phase Extraction (SPE) and Column Chromatography

Solid-Phase Extraction (SPE) is a highly selective and widely used sample preparation technique that functions like column chromatography. chromatographyonline.com It is employed to isolate and purify this compound from various matrices, including water, food, and consumer products. nih.govnih.gov The method involves passing a liquid sample through a solid adsorbent material (the stationary phase), which retains the analyte.

The general SPE procedure consists of four steps:

Conditioning: The sorbent is washed with a solvent to activate it.

Loading: The sample is passed through the cartridge, and this compound is adsorbed onto the stationary phase based on interactions like nonpolar (van der Waals forces) or polar (dipole-dipole, hydrogen bonding) interactions. chromatographyonline.com

Washing: Interfering compounds are washed away with a solvent that does not elute the analyte.

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound for analysis.

Various sorbent materials can be used depending on the properties of the analyte and the matrix. For nitrosamines, C18 (a nonpolar phase) and coconut charcoal cartridges have proven effective. nih.govnih.gov For example, a method for analyzing N-nitrosamines in rubber products utilized C18 SPE cartridges for purification after an initial methanol extraction. nih.gov

Table 3: Common Solid-Phase Extraction (SPE) Phases for Nitrosamine Analysis
SPE PhaseTypeInteraction MechanismTypical Application
C18 (Octadecyl)Reversed-Phase (Nonpolar)Van der Waals forcesExtraction of nonpolar to moderately polar compounds from polar matrices (e.g., water, beverages). nih.govchromatographyonline.com
SilicaNormal-Phase (Polar)Hydrogen bonding, dipole-dipole interactionsExtraction of polar compounds from nonpolar matrices. chromatographyonline.commossawistudios.com
Diatomaceous EarthSupport MaterialLiquid-liquid partitionCleanup of aqueous extracts. coresta.org
Coconut CharcoalAdsorbentAdsorptionAnalysis of nitrosamines in water samples. nih.gov

Supercritical Fluid Extraction Techniques

Supercritical Fluid Extraction (SFE) is an advanced extraction technique that utilizes a supercritical fluid as the solvent. wikipedia.org A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, endowing it with properties of both a liquid and a gas—namely, high density and high diffusivity. nih.govunipd.it Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its mild critical conditions (31.1°C and 73.8 bar), non-toxicity, and low cost. nih.gov

SFE offers several advantages, including faster extraction times (typically 10-60 minutes) and the easy removal of the solvent by simply depressurizing the system, leaving a pure, solvent-free extract. The selectivity of SFE can be finely tuned by adjusting the pressure and temperature, which alters the density and solvating power of the supercritical fluid. wikipedia.org

This technique has been successfully applied to the analysis of tobacco-specific nitrosamines. nih.gov In one study, extraction with methanol-modified supercritical CO₂ followed by analysis showed analytical recoveries of 83% to 98% for major nitrosamines. nih.gov The addition of a polar co-solvent, such as methanol or ethanol, is often necessary to enhance the extraction efficiency of more polar compounds like certain nitrosamines from the sample matrix. nih.govnih.gov The SFE process involves pumping liquid CO₂ to the desired pressure, heating it to a supercritical state, passing it through the sample vessel, and then depressurizing it in a collection vessel to precipitate the extracted this compound. wikipedia.org

Method Validation and Quality Assurance in this compound Analysis

The reliable detection and quantification of this compound (NTHZ) in various matrices, such as food and pharmaceutical products, is critically dependent on the implementation of rigorously validated analytical methods and robust quality assurance protocols. Method validation ensures that an analytical procedure is suitable for its intended purpose, providing data that is accurate, reproducible, and reliable. Quality assurance encompasses the systematic monitoring and evaluation of the various aspects of a testing process to ensure that standards of quality are being met.

Method Validation Parameters

The validation of analytical methods for NTHZ is conducted in accordance with guidelines from bodies such as the International Council for Harmonisation (ICH). Key performance characteristics are evaluated to demonstrate the method's suitability. These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated through the analysis of blank and spiked samples to ensure no interfering peaks are observed at the retention time of NTHZ.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of NTHZ is spiked into a sample matrix and the percentage of the spiked amount that is recovered is calculated.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: The precision between different laboratories.

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically 3:1.

The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A common approach for determining the LOQ is to use a signal-to-noise ratio of 10:1.

Detailed Research Findings

A foundational study on the determination of NTHZ in fried bacon utilized a dual column chromatographic procedure followed by gas chromatography with a Thermal Energy Analyzer (GC-TEA). A limited intralaboratory study provided some of the earliest validation data for NTHZ analysis. qascf.comnih.gov

More recent studies on nitrosamines, while not always specific to NTHZ, provide a framework for modern validation practices, often employing advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, which are crucial for detecting trace levels of nitrosamines. For instance, a study on various nitrosamines in cured meat products, which included the related compound N-nitroso-thiazolidine-4-carboxylic acid (NTCA), reported a limit of quantification in the range of 2.3 - 4.2 ng/g. dtu.dk

The table below summarizes key validation parameters for NTHZ analysis based on available research findings. It is important to note that while some data is specific to NTHZ, other parameters are inferred from studies on other nitrosamines and represent typical performance characteristics for these types of analytical methods.

Validation ParameterMethodologyTypical Performance CharacteristicsSource
Linearity (r²) Analysis of a series of standard solutions of NTHZ at varying concentrations.> 0.99General expectation for nitrosamine analysis by LC-MS/MS.
Accuracy (% Recovery) Spiking experiments in the relevant sample matrix (e.g., bacon).93.3 ± 6.03% (for the internal standard N-nitrosothiomorpholine) qascf.comnih.gov
Precision (Repeatability) Repeated analysis of the same sample.Standard Deviation: 1.20 ppb qascf.comnih.gov
Precision (Reproducibility) Analysis of the same sample in different laboratories or under different conditions.Standard Deviation: 1.55 ppb qascf.comnih.gov
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N ≥ 3).Typically in the low parts-per-billion (ppb) or sub-ppb range for modern LC-MS/MS methods.Inferred from general nitrosamine analysis.
Limit of Quantification (LOQ) Based on signal-to-noise ratio (S/N ≥ 10).For the related compound NTCA, 2.3 - 4.2 ng/g has been reported in meat products. dtu.dk For other volatile nitrosamines, LOQs are often around 0.1 - 0.5 ng/g. dtu.dk dtu.dk

Quality Assurance in this compound Analysis

Quality assurance (QA) in the analysis of NTHZ is essential to ensure the ongoing reliability of test results. A robust QA program includes several key components:

Standard Operating Procedures (SOPs): Detailed, written instructions for all analytical procedures to ensure consistency in testing.

Certified Reference Materials (CRMs): Use of CRMs for NTHZ, when available, to calibrate instruments and validate methods. CRMs provide a known and certified concentration of the analyte.

Internal Quality Control (IQC): Regular analysis of quality control samples, such as spiked samples or control materials, to monitor the performance of the analytical method over time. Control charts are often used to track trends and identify potential issues.

Proficiency Testing (PT): Participation in inter-laboratory proficiency testing schemes. These programs involve the analysis of blind samples from an external provider to assess the laboratory's performance against other participating laboratories.

Instrument Maintenance and Calibration: A regular schedule of instrument maintenance and calibration to ensure that all equipment is functioning correctly and providing accurate measurements.

Analyst Training and Competency: Ensuring that all analysts are properly trained in the analytical methods and that their competency is regularly assessed.

By implementing comprehensive method validation and a stringent quality assurance program, laboratories can provide high-quality, reliable data on the presence and concentration of this compound in a variety of samples.

Mechanistic Studies on N Nitrosothiazolidine Reactivity and Biological Interactions in Model Systems

Reactivity of N-Nitrosothiazolidine with Biomolecules in In Vitro Models

This compound (NTHZ) can be formed in foods, particularly those that have been smoked or cured. nih.govdfg.de Its reactivity with biomolecules is a key area of investigation. In vitro studies have explored the interaction of NTHZ and its derivatives with various biological molecules. For instance, the transfer of the nitroso group from N-nitrosodiphenylamine to other nucleophilic species has been reported in acidic conditions, suggesting a potential mechanism for the reactivity of nitroso compounds like NTHZ. researchgate.net The presence of a sulfur atom within the thiazolidine (B150603) ring is believed to play a significant role in the transnitrosation process, facilitating the formation of S-nitrosoglutathione (GSNO) from glutathione (B108866). researchgate.net

Cellular Uptake and Metabolism of this compound in Cellular Systems

The cellular uptake and subsequent metabolism of this compound are critical determinants of its biological activity. unito.it Studies utilizing isolated rat liver hepatocytes have provided significant insights into these processes. nih.govresearchgate.netkisti.re.kr

Metabolism in Isolated Rat Liver Hepatocytes

In studies using hepatocytes from male Sprague-Dawley rats, radiolabeled [2-¹⁴C]this compound was shown to be metabolized. nih.govresearchgate.net The metabolites were primarily found in the non-acidic fraction, which accounted for 98.9% of the total radioactivity. nih.govresearchgate.net This indicates that the primary metabolic pathways for NTHZ in liver cells lead to the formation of non-acidic products. nih.govresearchgate.net

Formation of Metabolites (e.g., 2-hydroxythiazolidine)

Analysis of the non-acidic fraction from isolated rat liver hepatocytes revealed two major components: unmetabolized this compound and 2-hydroxythiazolidine. nih.govresearchgate.net Unmetabolized NTHZ constituted 61.2% of the total radioactivity, while 2-hydroxythiazolidine accounted for 34.3%. nih.govresearchgate.net The formation of 2-hydroxy-1,3-thiazolidine as a major metabolite has also been confirmed in in vivo studies in rats, where it was the primary metabolite excreted in urine. nih.gov This suggests that α-hydroxylation is a major metabolic pathway for this compound. nih.gov

Metabolite Distribution in Isolated Rat Liver Hepatocytes

FractionPercentage of Total RadioactivityMajor ComponentsPercentage of Total Radioactivity
Non-acidic98.9%Unmetabolized this compound61.2%
2-hydroxythiazolidine34.3%
AcidicNot specifiedNot specifiedNot specified
AqueousNot specifiedNot specifiedNot specified

Enzymatic Transformations of this compound in Model Systems

The metabolism of N-nitrosamines, including NTHZ, is often mediated by cytochrome P450 (CYP) enzymes. unito.itnih.gov These enzymes catalyze oxidative reactions, such as the α-hydroxylation observed in the metabolism of NTHZ. unito.itnih.gov While specific studies detailing the enzymatic transformations of NTHZ are limited, the general understanding of nitrosamine (B1359907) metabolism points towards the involvement of CYP isoenzymes in its bioactivation and detoxification pathways. nih.gov Denitrosation, the removal of the nitroso group, is considered a detoxification pathway for nitrosamines. nih.gov

Investigations of this compound Activity in Prokaryotic Model Systems (e.g., Salmonella typhimurium)

The mutagenic potential of this compound and its derivatives has been investigated using prokaryotic model systems, most notably Salmonella typhimurium strains. nih.govresearchgate.netnih.gov In some studies, NTHZ itself did not show significant mutagenic activity. nih.gov However, other research has indicated that certain derivatives of this compound can exhibit mutagenicity. researchgate.netnih.gov For example, 2-hydroxymethyl-N-nitrosothiazolidine (HMNT) showed a clear dose-response mutagenicity toward S. typhimurium strain TA100, both with and without metabolic activation. nih.gov In contrast, unsubstituted this compound (NT) displayed stronger mutagenicity than its hydroxylated derivatives. nih.gov It was also noted that the mutagenic activity of some NTHZ preparations could be attributed to trace contaminants from the synthesis process rather than the compound itself. nih.gov

Effects of Thiol Compounds on this compound Interactions

Thiol compounds, such as glutathione (GSH), play a crucial role in the cellular defense against reactive nitrogen species. nih.gov In the context of Salmonella, the intracellular pool of GSH is readily oxidized when exposed to nitric oxide. nih.gov GSH can antagonize the effects of reactive nitrogen species, and mutants lacking enzymes for GSH synthesis are more susceptible to these agents. nih.gov This suggests that thiol compounds can modulate the biological activity of nitrosating agents. The interaction between NTHZ and thiol compounds like cysteine has been explored, where cysteine can bind to reactive aldehydes, which can be formed during the metabolism of some nitrosamines. helsinki.fi

Mutagenicity of this compound Derivatives in Salmonella typhimurium

CompoundS. typhimurium Strain TA98S. typhimurium Strain TA100
This compound (NT)Not mutagenicMutagenic
2-Hydroxymethyl-N-nitrosothiazolidine (HMNT)Not mutagenicDose-response mutagenicity
2-(1,2,3,4,5-pentahydroxypentyl)-N-nitrosothiazolidine (PHPNT)Not mutagenicDose-response mutagenicity
This compound-4-carboxylic acid (NTC)Not specifiedMutagenic activity eliminated

Studies of this compound Interactions in Eukaryotic Cell Line Models (e.g., HeLa S3 cells)

The human cervical cancer cell line, HeLa, and its clonal derivative, HeLa S3, are extensively utilized as in vitro models in toxicology and cancer research. unimi.itatcc.orgcytion.com The HeLa S3 clone was established in 1955 and is noted for a more uniform morphology compared to the parental line. atcc.orgdsmz.de These cells are a valuable tool for analyzing cellular responses to chemical compounds, including chromosomal variations and effects on cell nutrition. atcc.org Like many cancer cell lines, HeLa cells exhibit a high degree of aneuploidy and genomic instability. unimi.itcytion.com They possess active DNA damage response (DDR) pathways, which involve key kinases like ATM (Ataxia telangiectasia mutated) and ATR (Ataxia telangiectasia and Rad3-related) that sense and signal the presence of DNA damage to coordinate cell cycle arrest and repair. frontiersin.org

The biological activity of many N-nitroso compounds is dependent on their metabolic activation into reactive electrophilic intermediates, a process often catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.govmdpi.com These reactive metabolites can then form covalent adducts with cellular macromolecules, most significantly DNA, which is a central event in their mechanism of toxicity and carcinogenicity. mdpi.com

Studies on the interactions of this compound and its derivatives in eukaryotic cell models provide insight into their molecular mechanisms of action. Research involving this compound-4-carboxylic acid (NTCA), a related compound, has been conducted using the HeLa S3 cell line to assess its cytotoxic and mutagenic potential. In these studies, NTCA demonstrated low cytotoxicity and mutagenicity at concentrations up to 3 mM. However, a distinct cellular response was observed at a higher concentration of 10 mM, where NTCA caused a temporary inhibition of cell growth and a stimulation of DNA synthesis after 24 hours of exposure.

Crucially, this increase in DNA synthesis was not characterized as 'unscheduled' DNA synthesis (UDS). UDS is a hallmark of excision repair, a process that removes damaged segments of DNA. The absence of UDS induction suggests that the observed effects of NTCA at high concentrations may not stem from direct DNA damage that typically triggers this repair pathway. The mechanism of action is thought to involve the nitroso group, which can generate reactive nitrogen species, leading to the modulation of various biochemical pathways, including those involved in cell proliferation.

The table below summarizes the key findings from in vitro studies of NTCA in the HeLa S3 cell line.

Table 1: Effects of this compound-4-carboxylic acid (NTCA) on HeLa S3 Cells

Concentration Observed Effect Induction of Unscheduled DNA Synthesis (UDS) Reference
Up to 3 mM Low cytotoxicity and mutagenicity. Not induced.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
This compound-4-carboxylic acid (NTCA)
Ataxia telangiectasia and Rad3-related (ATR)
Ataxia telangiectasia mutated (ATM)

Occurrence and Distribution Patterns of N Nitrosothiazolidine

Global Occurrence and Concentrations in Various Food Matrices

N-Nitrosothiazolidine (NTHZ) is a cyclic nitrosamine (B1359907) that has been identified in a range of food products, particularly those that undergo curing and smoking processes. food.gov.uk Its formation is often linked to the reaction of nitrosating agents, such as nitrite (B80452) used in curing, with the amino acid derivative thiazolidine (B150603), which can be formed from cysteine and formaldehyde (B43269) present in smoke. nsf.gov.lkresearchgate.net

Cured and smoked meats, especially bacon, are the most significant dietary sources of this compound. nih.gov The processing conditions for these products, which include the use of nitrite and direct or indirect exposure to wood smoke, create a favorable environment for NTHZ formation. nsf.gov.lknih.gov

Numerous studies have quantified the levels of NTHZ in these meat products. In a survey of 25 smoked and unsmoked fried bacon samples, the mean concentration of NTHZ in smoked bacon was found to be 340 micrograms per kilogram (µg/kg). nih.gov Another study detected NTHZ in both brine-cured and dry-cured bacon at levels generally below 4 µg/kg. nih.gov A limited survey of various uncooked cured meat products, including bacon, found NTHZ concentrations ranging from less than 2 to 18 parts per billion (ppb). nih.gov It is important to note that NTHZ levels can be significantly influenced by cooking methods, as its precursor, this compound-4-carboxylic acid (NTCA), can decarboxylate to form NTHZ at high temperatures. oup.com However, studies suggest this is not the primary formation pathway in uncooked bacon. nih.govoup.com

Food ProductConcentration RangeConditionSource(s)
Smoked Bacon (fried)Mean of 340 µg/kgCooked nih.gov
Bacon (brine-cured and dry-cured)Generally < 4 µg/kgUncooked nih.gov
Uncooked Cured Meats (including bacon)&lt;2 - 18 ppbUncooked nih.govoup.com
Fried BaconUp to 18 ppbCooked

The presence of NTHZ has also been investigated in fish and other food items. In one study analyzing 14 samples of various fish for NTHZ, all results were negative. osti.gov However, its non-volatile precursor, this compound-4-carboxylic acid (NTCA), was detected in six of these samples at levels ranging from 27 to 344 ppb. osti.gov The formation of a related compound, N-nitroso-2-methylthiazolidine (NMTZ), has been confirmed in commercial fish meal samples, with its formation linked to the presence of acetaldehyde (B116499) in the raw fish material. epa.gov

Research into other food categories, such as smoked cheeses and poultry, has primarily focused on related non-volatile N-nitroso compounds. For instance, a study on various smoked foods, including 17 smoked cheeses and 15 smoked poultry products, tested for 2-(hydroxymethyl)-N-nitrosothiazolidine (HMNTHZ) and found all samples to be negative for this specific compound. researchgate.net While N-nitroso compounds are a concern in a variety of foods, the documented occurrence of NTHZ itself is most consistently reported in cured and smoked meats. nih.gov

Food ProductCompound DetectedConcentration RangeSource(s)
Various FishThis compound (NTHZ)Not Detected osti.gov
Smoked/Salted/Dried FishThis compound-4-carboxylic acid (NTCA)27 - 344 ppb osti.gov
Commercial Fish MealN-Nitroso-2-methylthiazolidine (NMTZ)Detected epa.gov
Smoked Cheeses & Poultry2-(hydroxymethyl)-N-nitrosothiazolidine (HMNTHZ)Not Detected researchgate.net

Occurrence in Environmental Compartments (e.g., Water, Air)

N-nitroso compounds can be formed and are found in the environment, although specific data on this compound concentrations in water and air are limited. europa.eu In general, N-nitrosamines can form in the atmosphere, primarily through combustion processes, and in water via biological processes, typically in trace amounts. europa.eu The major anthropogenic source of nitrogen in the environment is nitrogen fertilizer, which can contaminate surface and groundwater with nitrates. nih.gov These nitrates can act as precursors for the endogenous formation of N-nitroso compounds after ingestion of drinking water. nih.gov While regulatory limits exist for some nitrosamines like N-nitrosodimethylamine (NDMA) in drinking water in various jurisdictions, specific monitoring data for NTHZ in these environmental compartments is not widely reported. europa.eu Human exposure to N-nitroso compounds from environmental sources like indoor and outdoor air is generally considered to be a minor contributor compared to dietary sources. nih.gov

Factors Influencing the Levels and Distribution of this compound

The formation and concentration of NTHZ in foods are influenced by a complex interplay of several factors:

Precursors : The presence of both a nitrosating agent and a suitable amine is required. For NTHZ, the key precursors are cysteamine (B1669678) (or its parent amino acid, cysteine) and formaldehyde, which is present in wood smoke. nsf.gov.lkresearchgate.net These react to form a thiazolidine ring, which is then nitrosated.

Nitrite and Nitrosating Agents : The concentration of nitrite, a common curing agent, is a critical factor. The rate of N-nitrosamine formation is often proportional to the square of the nitrite concentration. nsf.gov.lk Gaseous nitrogen oxides, emitted during smoking, also serve as primary nitrosating agents. kne-publishing.com

Processing Conditions :

Smoking : The smoking process is a major contributor to NTHZ formation, primarily by supplying formaldehyde. nsf.gov.lk Modifying smoking methods can help minimize its formation. nih.gov

Heat Treatment : High temperatures, such as those used for frying, can promote the formation of NTHZ through the thermal decarboxylation of its precursor, this compound-4-carboxylic acid (NTCA). nih.govoup.com

Food Matrix Composition : The composition of the food itself plays a role. In bacon, N-nitrosopyrrolidine levels have been shown to correlate with the degree of unsaturation of the adipose tissue, suggesting that fat composition can influence nitrosamine formation. nih.gov

Inhibitors : The presence of certain compounds can inhibit nitrosation. For example, the inclusion of alpha-tocopherol (B171835) (a form of Vitamin E) in the curing mix has been shown to greatly reduce the formation of NTHZ in bacon. nih.gov Ascorbic acid (Vitamin C) is also known to be an effective inhibitor of nitrosamine formation. kne-publishing.com

Future Research Directions and Emerging Challenges in N Nitrosothiazolidine Research

Development of Novel and Enhanced Analytical Technologies for N-Nitrosothiazolidine

The accurate detection and quantification of this compound, often at trace levels, present significant analytical hurdles. A primary challenge lies in achieving the low detection limits required by regulatory agencies, which necessitates the use of highly sensitive instrumentation. While techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are capable of reaching these sensitivities, issues with robustness and reproducibility can arise, particularly when dealing with low concentrations.

Future advancements in analytical technology will be crucial for overcoming these obstacles. Key areas of development include:

Advanced Chromatography and Mass Spectrometry: The continued development of high-resolution accurate mass (HRAM) spectrometry and tandem mass spectrometry (MS/MS) will be instrumental in improving the precision of NTHZ analysis and minimizing false positives. Innovations in liquid, gas, and ion chromatography will also contribute to more robust separation of NTHZ from complex sample matrices.

Novel Sample Preparation Techniques: Optimizing sample extraction and clean-up processes is critical for achieving lower detection limits. The development of novel techniques, such as a Hydrophilic Interaction Liquid Chromatography (HILIC)-based Solid Phase Extraction (SPE), has shown promise for effectively separating N-nitrosamines from active pharmaceutical ingredients (APIs) and drug products, enabling highly sensitive detection at trace levels.

Sensitive and Selective Methods: There is a continuous need to develop and validate sensitive and selective analytical methods using cutting-edge techniques like LC-MS, gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). These methods must demonstrate suitable precision and accuracy to ensure the reliable quantification of NTHZ in various products. The United States Food and Drug Administration (FDA) has already developed and published liquid chromatography-high resolution mass spectrometry (LC-HRMS) methods for several N-nitrosamine impurities.

Table 1: Advanced Analytical Techniques for N-Nitrosamine Analysis

Analytical TechniqueApplicationAdvantages
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Quantification of volatile and non-volatile nitrosamine (B1359907) impurities.High sensitivity and accuracy, enabling detection at low levels.
Gas Chromatography-Mass Spectrometry (GC-MS)Detection of volatile and semi-volatile nitrosamine compounds.Exceptional sensitivity.
High-Resolution Mass Spectrometry (HRMS)Precise identification and quantification of nitrosamines, especially in complex matrices.Superior resolution, minimizing interferences.
Capillary Electrophoresis (CE)Detection and quantification of N-nitrosamine-related impurities.Offers an alternative separation mechanism.
Thermal Energy Analyzer (TEA)Selective detection of N-nitroso compounds.Highly sensitive and specific to the N-NO group.

Elucidating Undiscovered Formation and Degradation Pathways of this compound

While the primary formation pathway of this compound is understood to involve the nitrosation of thiazolidine (B150603), which can be formed from the reaction of cysteine with formaldehyde (B43269), there are still aspects of its formation and degradation that require further investigation.

One area of focus is the potential for this compound-4-carboxylic acid (NTCA) to act as a precursor to NTHZ through decarboxylation. However, studies have shown that this conversion occurs at temperatures significantly higher than those used in typical food processing, such as the curing of bacon, suggesting it is not the main pathway for NTHZ formation in uncooked products.

Future research should aim to:

Identify Novel Formation Pathways: Investigate other potential routes of NTHZ formation in various environments, including during food processing and endogenous formation within the human body. The interaction of various precursors and the influence of processing conditions need to be systematically studied.

Characterize Degradation Products: Explore the degradation pathways of NTHZ under different conditions, such as exposure to light, heat, and various chemical environments. Identifying the resulting degradation products is crucial for a comprehensive understanding of its fate.

Investigate Endogenous Formation: Further research is needed to understand the extent of endogenous NTHZ formation. Studies have shown that dietary nitrate (B79036) can contribute to the in vivo formation of N-nitroso compounds.

Advanced Mechanistic Investigations of this compound in Complex Systems

Understanding the behavior of this compound in complex biological and environmental systems is a key challenge. The interaction of NTHZ with other molecules can influence its stability, reactivity, and ultimate biological effects.

Key areas for future mechanistic studies include:

Transnitrosation Reactions: Research into the transnitrosation of this compound thiocarboxamides has proposed a bridged intermediate pathway for the transfer of the nitroso group. Further investigation into these mechanisms with other biological molecules is warranted.

Metabolic Activation: The genotoxicity of many N-nitrosamines is dependent on their metabolic activation by enzymes to form reactive intermediates that can bind to DNA. Fully characterizing the metabolic activation pathways of NTHZ and the resulting DNA adducts in human and animal tissues is a critical research need.

Interaction with Other Compounds: The presence of other compounds, such as antioxidants like ascorbic acid, can inhibit the formation of N-nitroso compounds. Conversely, other substances may accelerate their formation. A systematic investigation of these interactions is necessary. For instance, it has been noted that N-nitrosamine formation can be accelerated by thiocyanate (B1210189).

Addressing Knowledge Gaps in this compound Research

Despite ongoing research, several knowledge gaps remain in our understanding of this compound. Addressing these gaps is essential for a comprehensive risk assessment.

Future research should focus on:

Toxicological Properties of NTHZC: The toxicological properties of this compound-4-carboxylic acid (NTHZC), a related compound found in various food products, are currently unknown.

Human Exposure Assessment: More comprehensive data is needed on the levels of NTHZ in a wider variety of foods, beverages, and other consumer products to accurately assess human exposure.

Epidemiological Studies: There is a need for more robust epidemiological studies to investigate the potential association between NTHZ exposure and human health outcomes. Such studies should incorporate molecular approaches and control for confounding factors.

Table 2: Key Knowledge Gaps in this compound Research

Knowledge GapResearch AreaImportance
Toxicological Profile of NTHZCToxicologyTo understand the potential health risks associated with this related compound found in food.
Comprehensive Exposure DataAnalytical Chemistry, Food ScienceTo accurately estimate human exposure levels from various sources.
Human Health EffectsEpidemiologyTo establish any potential links between NTHZ exposure and disease.
Endogenous Formation ContributionBiochemistry, ToxicologyTo determine the significance of the body's own production of N-nitrosamines in overall exposure.

Q & A

Basic: What analytical methodologies are recommended to quantify NTHZ in food matrices while avoiding artifactual formation during analysis?

To prevent artifact formation (e.g., during thermal extraction), dual-column chromatographic methods are preferred. These involve extracting NTHZ using a combination of cation-exchange and reverse-phase columns, followed by confirmation via gas chromatography-mass spectrometry (GC-MS) . The AOAC-approved dual-column method minimizes nitrosamine generation during sample preparation, addressing pitfalls in earlier mineral oil distillation methods . Researchers should validate recovery rates using isotopically labeled internal standards to ensure accuracy.

Basic: How do processing conditions (e.g., smoking, curing) influence NTHZ formation in meat products like bacon?

NTHZ forms via reactions between smoke-derived aldehydes (e.g., formaldehyde in woodsmoke), nitrite, and cysteine/cysteamine in meat. Model systems show that smoked bacon contains higher NTHZ levels than unsmoked variants due to smoke condensate interactions with nitrite and sulfur-containing amino acids . Cooking methods (e.g., frying) may reduce NTHZ concentrations, possibly due to volatilization or thermal degradation . Experimental designs should control for nitrite levels, smoke exposure duration, and pH (optimal at ~5.5) .

Basic: What biomarkers or urinary metabolites indicate endogenous NTHZ formation in humans?

N-Nitrosothiazolidine-4-carboxylic acid (NTCA), a sulfur-containing nitrosamino acid, is a urinary biomarker of endogenous NTHZ formation. Human studies using controlled diets with proline and nitrate precursors show NTCA excretion correlates with nitrosation activity . Quantification involves solid-phase extraction of urine, derivatization, and GC-MS analysis . Researchers should account for dietary ascorbic acid intake, which suppresses NTCA formation by scavenging nitrosating agents .

Advanced: How can conflicting mutagenicity data for NTHZ derivatives be reconciled across different test systems?

Discrepancies arise from differences in metabolic activation and test models. For example, NTHZ-4-carboxylic acid (NTCA) shows no mutagenicity in HeLa S3 cells but exhibits direct mutagenic activity in the Ames Salmonella test . Advanced studies should incorporate:

  • Metabolic activation systems (e.g., S9 liver fractions) to simulate in vivo conditions.
  • Dose-response curves to assess thresholds for genotoxic effects.
  • Comparative assays (e.g., comet assay vs. Ames test) to evaluate DNA damage mechanisms .

Advanced: What experimental strategies can elucidate the contribution of NTHZ to total N-nitroso compounds (TNOC) in complex food matrices?

TNOC analysis requires group-selective methods like the Apparent Total N-Nitroso Compound (ATNC) assay, which quantifies N-NO groups. However, NTHZ accounts for only ~6% of ATNC in smoked bacon, highlighting the need for speciation:

  • Speciation via HPLC-TEA : Separate NTHZ from other nitrosamines (e.g., NPYR, NDMA) using thermal energy analysis (TEA) detection.
  • Stable isotope dilution : Spike samples with ¹⁵N-labeled NTHZ to correct for matrix interference .
  • Non-volatile fraction analysis : Focus on protein-bound nitrosoproline and NTCA, which dominate in unsmoked meats .

Advanced: How do pH and redox conditions modulate NTHZ stability during food storage?

NTHZ degrades under alkaline conditions (pH > 8) via hydrolysis but remains stable in acidic environments (pH 3–6). Redox-active compounds (e.g., ascorbic acid) inhibit NTHZ formation by competing for nitrosating agents but may accelerate degradation in stored products. Experimental protocols should:

  • Monitor pH shifts during storage using buffered model systems.
  • Track NTHZ stability via LC-MS/MS with deuterated analogs as internal controls .

Advanced: What in vitro models best replicate the metabolic pathways of NTHZ in mammalian systems?

Primary hepatocyte cultures or precision-cut liver slices (PCLS) are optimal for studying NTHZ metabolism. Key endpoints include:

  • Cytochrome P450 activity : Measure CYP2E1 involvement in NTHZ bioactivation.
  • Glutathione conjugation : Quantify detoxification pathways using LC-MS-based metabolomics .
  • DNA adduct profiling : Use ³²P-postlabeling or high-resolution mass spectrometry to identify adducts (e.g., O⁶-methylguanine) .

Advanced: How can computational chemistry predict NTHZ formation pathways from precursor compounds?

Density functional theory (DFT) simulations reveal that NTHZ forms via a bridged intermediate pathway during transnitrosation between thiocarboxamides and nitrosating agents. Researchers can:

  • Model transition states to identify rate-limiting steps.
  • Predict substituent effects (e.g., methyl groups on thioamide moieties reduce reaction rates) .
  • Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants under varying pH/temperature) .

Advanced: What are the limitations of current epidemiological studies linking dietary NTHZ to cancer risk?

Most studies rely on urinary NTCA as a biomarker but lack specificity for NTHZ exposure due to confounding factors:

  • Endogenous vs. exogenous sources : NTCA can form from dietary thioproline and nitrate, independent of preformed NTHZ.
  • Cohort heterogeneity : Variations in gut microbiota composition affect nitrosation efficiency .
    Future studies should integrate metagenomics (to profile nitrosating bacteria) and prospective dietary records to isolate NTHZ-specific effects.

Advanced: How can advanced mass spectrometry techniques improve NTHZ detection limits in biological samples?

High-resolution mass spectrometry (HRMS) with parallel reaction monitoring (PRM) achieves detection limits < 0.1 ppb. Key steps:

  • Ion mobility separation : Resolve NTHZ from isobaric interferents.
  • Collision-induced dissociation (CID) : Generate diagnostic fragments (e.g., m/z 102 for thiazolidine rings).
  • Matrix-matched calibration : Use synthetic urine or serum to correct for ion suppression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.